molecular formula C21H29NO5 B13419558 2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid CAS No. 40573-87-3

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid

Cat. No.: B13419558
CAS No.: 40573-87-3
M. Wt: 375.5 g/mol
InChI Key: ZVQQBKJJJZODIH-KSHXLMKLSA-N
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Description

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of linear precursors under specific conditions, often using catalysts and high temperatures.

    Functional Group Modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation, reduction, and substitution.

    Final Assembly: The final step involves the coupling of the cyclopenta[a]phenanthrene core with aminooxyacetic acid, facilitated by reagents that promote the formation of the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Modulating the activity of receptors involved in various physiological processes.

    Enzyme Inhibition: Inhibiting enzymes that play a role in disease progression.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Prasterone: A steroid hormone with a similar cyclopenta[a]phenanthrene core.

    Dehydroepiandrosterone (DHEA): Another steroid with related biological activities.

Uniqueness

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid is unique due to its specific functional groups and configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

40573-87-3

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C21H29NO5/c1-20-7-5-13(23)9-12(20)10-16(22-27-11-18(25)26)19-14-3-4-17(24)21(14,2)8-6-15(19)20/h10,13-15,19,23H,3-9,11H2,1-2H3,(H,25,26)/b22-16+/t13-,14-,15-,19-,20-,21-/m0/s1

InChI Key

ZVQQBKJJJZODIH-KSHXLMKLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)/C(=N/OCC(=O)O)/C=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=NOCC(=O)O)C=C4C3(CCC(C4)O)C

Origin of Product

United States

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